2-Hydroxy-8-methylquinoline-3-carbaldehyde chemical properties
2-Hydroxy-8-methylquinoline-3-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-8-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and its Significance
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this important class of compounds, 2-Hydroxy-8-methylquinoline-3-carbaldehyde (also known as 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde) stands out as a versatile and highly reactive intermediate.[3][4] The presence of a nucleophilic hydroxyl group, a reactive aldehyde, and the inherent properties of the quinoline core make it a valuable building block for the synthesis of complex, biologically active molecules and functional materials.[4][5]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 2-Hydroxy-8-methylquinoline-3-carbaldehyde, offering field-proven insights for professionals engaged in drug discovery and chemical research.
PART 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is the bedrock of its application. 2-Hydroxy-8-methylquinoline-3-carbaldehyde exists in a tautomeric equilibrium with its more stable keto form, 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde.[3][4] This tautomerism influences its reactivity and spectroscopic characteristics.
Structural and Identity Data
| Property | Value | Source |
| IUPAC Name | 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde | [3] |
| Synonyms | 2-Hydroxy-8-methylquinoline-3-carbaldehyde | [3][4] |
| CAS Number | 101382-54-1 | [3][6] |
| Molecular Formula | C₁₁H₉NO₂ | [3][6] |
| Molecular Weight | 187.19 g/mol | [3] |
| Canonical SMILES | CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O | [3] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Polar Surface Area | 46.2 Ų | [3] |
PART 2: Synthesis and Characterization
The reliable synthesis and unambiguous characterization of 2-Hydroxy-8-methylquinoline-3-carbaldehyde are critical first steps in its utilization for further research.
Synthetic Approach: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]
The synthesis of the title compound generally follows a two-step process:
-
Vilsmeier-Haack Cyclization: Reaction of N-(m-tolyl)acetamide with the Vilsmeier reagent (POCl₃/DMF) leads to a cyclization and formylation, yielding the intermediate 2-chloro-8-methylquinoline-3-carbaldehyde.[9]
-
Hydrolysis: The chloro-intermediate is subsequently hydrolyzed, often using an aqueous acid solution (e.g., 70% acetic acid), to replace the chlorine atom at the C2 position with a hydroxyl group, yielding the final product.[9][10]
Caption: Synthetic workflow for 2-Hydroxy-8-methylquinoline-3-carbaldehyde.
Experimental Protocol: A Generalized Synthesis
The following is a representative protocol based on established methodologies for similar compounds.[9]
-
Reagent Preparation: Cool N,N-dimethylformamide (DMF, 3 eq.) in an ice bath (0-5 °C). Add phosphorus oxychloride (POCl₃, 4-5 eq.) dropwise with constant stirring to form the Vilsmeier reagent.
-
Addition of Substrate: To the prepared reagent, add N-(m-tolyl)acetamide (1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for several hours until TLC indicates the consumption of the starting material.
-
Work-up (Step 1): Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 2-chloro-8-methylquinoline-3-carbaldehyde, is filtered, washed with cold water, and dried.
-
Hydrolysis (Step 2): Reflux the crude chloro-intermediate in a 70% aqueous acetic acid solution for 2-4 hours.
-
Isolation: Cool the reaction mixture. The solid product, 2-Hydroxy-8-methylquinoline-3-carbaldehyde, precipitates out. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Spectroscopic Characterization
Accurate spectroscopic analysis is essential for structural confirmation. The following data are based on typical values for quinoline-3-carbaldehyde derivatives.[8][11][12]
| Technique | Characteristic Features |
| ¹H NMR | δ ~10.5 ppm (s, 1H): A sharp singlet characteristic of the aldehyde proton (-CHO). Its presence is a strong confirmation of successful formylation.[8][10] δ ~8.3-8.5 ppm (s, 1H): Singlet for the proton at the C4 position of the quinoline ring. δ ~7.3-8.0 ppm (m, 3H): Multiplet corresponding to the other aromatic protons on the benzene ring. δ ~2.8 ppm (s, 3H): Singlet for the methyl group (-CH₃) protons. |
| IR (cm⁻¹) | ~1650-1670 cm⁻¹: Strong absorption from the aldehyde C=O stretching. ~1620-1640 cm⁻¹: C=O stretching of the quinolone ring amide. ~2720 and ~2820 cm⁻¹: Characteristic C-H stretching vibrations for the aldehyde proton.[13] |
| Mass Spec (EI) | m/z 187: Molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₉NO₂.[3][6] m/z 158: A significant fragment corresponding to the loss of the formyl group radical (-CHO). |
PART 3: Chemical Reactivity and Potential for Derivatization
The true value of 2-Hydroxy-8-methylquinoline-3-carbaldehyde lies in its chemical reactivity, which allows for the straightforward synthesis of a vast library of derivatives. The aldehyde group is the primary site for chemical modification.
Key Reaction Pathways
-
Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines, anilines, and hydrazides to form imines (Schiff bases) and hydrazones.[14] This is one of the most powerful strategies for generating derivatives with potent biological activities.[15][16]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-hydroxy-8-methylquinolin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new functional group for further elaboration.
-
Oxidation: Treatment with suitable oxidizing agents can convert the aldehyde into a carboxylic acid, yielding 2-hydroxy-8-methylquinoline-3-carboxylic acid, another valuable synthetic intermediate.
-
Condensation with Active Methylene Compounds: The aldehyde can react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel-type condensations to extend the conjugated system.
Caption: Key derivatization pathways for the title compound.
PART 4: Applications in Drug Discovery and Materials Science
The structural framework of 2-Hydroxy-8-methylquinoline-3-carbaldehyde is a launchpad for developing novel therapeutic agents and functional materials.
A Scaffold for Medicinal Chemistry
The quinoline core is a cornerstone of modern drug design.[2] Derivatives synthesized from this carbaldehyde have shown significant potential across multiple therapeutic areas.
-
Antimicrobial Agents: Numerous Schiff base and hydrazone derivatives of quinoline-3-carbaldehydes have been synthesized and tested for their antimicrobial properties.[15][16] They can exhibit activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as various fungi.[15][17] The mechanism often involves the inhibition of essential microbial enzymes like DNA gyrase or disruption of cell wall synthesis.[1][13]
-
Anticancer Activity: The quinoline scaffold is present in several anticancer drugs.[1] Derivatives of the title compound are explored for their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways involved in tumor proliferation.[4][13]
-
Anti-Inflammatory and Other Activities: Research has also pointed towards the potential for quinoline derivatives to act as anti-inflammatory, antiviral, and antimalarial agents.[1][4]
Applications in Materials and Analytical Chemistry
Beyond medicine, the unique electronic and chelating properties of the quinoline ring system are leveraged in other scientific fields.
-
Fluorescent Probes: The extended π-conjugated system of the quinoline ring gives rise to fluorescent properties. Derivatives of 2-Hydroxy-8-methylquinoline-3-carbaldehyde can be used to design and synthesize fluorescent probes for biological imaging or for the detection of specific metal ions in analytical chemistry.[4][5][18]
-
Corrosion Inhibitors: The nitrogen and oxygen atoms in the quinoline structure can coordinate to metal surfaces, making some derivatives effective corrosion inhibitors.
Conclusion
2-Hydroxy-8-methylquinoline-3-carbaldehyde is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the high reactivity of its aldehyde functional group, provides researchers with a powerful tool for constructing diverse molecular architectures. The proven track record of the quinoline scaffold in successful drug candidates underscores the immense potential held within the derivatives of this compound. For scientists in drug development and materials science, a thorough understanding of its chemical properties is the key to unlocking novel solutions to pressing scientific challenges.
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